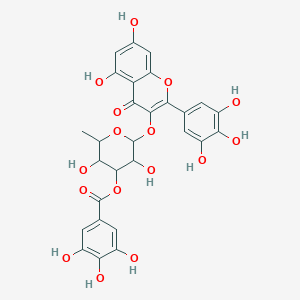

3-O-Galloylmucic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

[2-[5,7-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O16/c1-8-19(35)25(43-27(40)10-4-15(33)21(37)16(34)5-10)23(39)28(41-8)44-26-22(38)18-12(30)6-11(29)7-17(18)42-24(26)9-2-13(31)20(36)14(32)3-9/h2-8,19,23,25,28-37,39H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHOPFKRXJRLLGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Strategies

Botanical and Fungal Sources of 3-O-Galloylmucic Acid

The presence of this compound has been investigated in various natural sources. The following subsections detail the findings related to its occurrence in specific fungal and botanical species.

Current scientific literature and phytochemical studies on the fungus Mycoacia fuscoatra have not reported the presence of this compound. Research on this species has primarily focused on its morphological and taxonomic characteristics.

Despite extensive phytochemical analyses of Syzygium samarangense (commonly known as the wax apple), which have identified a variety of phenolic compounds, flavonoids, and tannins, there is no scientific evidence to date confirming the natural occurrence of this compound in this plant species.

Phytochemical investigations of Terminalia argentea have revealed a rich composition of secondary metabolites, including tannins, flavonoids, and triterpenoids. However, based on available research, this compound has not been identified as a constituent of this plant.

Phyllanthus emblica, also known as Indian gooseberry or amla, is a well-documented natural source of various mucic acid gallates. Notably, Mucic Acid 3-O-Gallate, which is synonymous with this compound, has been successfully isolated from the fruit juice of this plant. Alongside other derivatives such as 2-O-, 5-O-, and 3,5-di-O-gallates, this compound is a recognized phenolic constituent of this medicinally important plant.

The occurrence of this compound in the plant and fungal kingdoms appears to be relatively rare based on current phytochemical literature. While its presence is confirmed in Phyllanthus emblica, its identification in other species is not well-documented. A related compound, 2-O-Galloylmucic acid, has been noted in the Human Metabolome Database, suggesting potential metabolic pathways in various organisms. Further research and broader phytochemical screening are necessary to uncover other potential natural sources of this specific galloylated mucic acid.

Extraction and Purification Methodologies

The isolation of this compound, primarily from Phyllanthus emblica, involves a multi-step process that leverages the compound's physicochemical properties. The general methodology encompasses initial solvent extraction followed by various chromatographic techniques for purification.

A common approach begins with the extraction of the plant material, typically the fruit juice or a dried powder, with a polar solvent. An aqueous methanol (B129727) or ethanol (B145695) solution is frequently used to efficiently extract the hydrophilic phenolic compounds, including the mucic acid gallates.

Following the initial extraction, the crude extract undergoes purification. This is often achieved through a series of column chromatography steps. Adsorbent resins are particularly effective in separating the complex mixture of compounds present in the extract. A typical purification workflow might include:

Macroporous Resin Chromatography: The crude extract is passed through a column packed with a macroporous adsorbent resin, such as Amberlite® XAD series. This step helps in the initial fractionation of the extract and removal of non-phenolic compounds.

Sephadex LH-20 Chromatography: Further separation is often carried out using size-exclusion chromatography with Sephadex LH-20. This technique separates compounds based on their molecular size and polarity, effectively isolating different classes of polyphenols.

Preparative High-Performance Liquid Chromatography (HPLC): For the final purification and isolation of individual compounds like this compound, preparative HPLC is employed. This high-resolution technique allows for the separation of structurally similar compounds, yielding the pure substance.

The identity and purity of the isolated this compound are then confirmed using various spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Solvent Extraction Techniques for Natural Products

The initial step in isolating any natural product is typically solvent extraction, a process designed to transfer the target compounds from the solid plant material into a liquid solvent. The choice of solvent is critical and is dictated by the polarity of the target compound. For phenolic compounds like galloyl derivatives, polar solvents are generally employed.

The process often begins with the maceration or Soxhlet extraction of dried and powdered plant material. researchgate.net A preliminary defatting step using a non-polar solvent, such as petroleum ether, may be used to remove lipids and other non-polar constituents that could interfere with subsequent separation stages. mdpi.com Following this, extraction with progressively more polar solvents can fractionate the extract based on the polarity of the compounds.

Table 1: Common Solvents for Natural Product Extraction This table is interactive. Click on the headers to sort.

| Solvent | Polarity Index | Boiling Point (°C) | Common Uses |

|---|---|---|---|

| Hexane | 0.1 | 69 | Defatting, extraction of non-polar compounds |

| Ethyl Acetate (B1210297) | 4.4 | 77 | Extraction of medium-polarity compounds like flavonoids and some tannins |

| Acetone | 5.1 | 56 | Extraction of a wide range of phenolics and flavonoids |

| Ethanol | 5.2 | 78 | General purpose solvent for extracting polar compounds |

| Methanol | 6.6 | 65 | Extraction of highly polar compounds like glycosides and some phenolic acids |

The efficiency of solvent extraction is influenced by several factors, including the particle size of the plant material, the solvent-to-solid ratio, extraction temperature, and duration. epa.gov For acidic compounds, manipulating the pH of the solvent can enhance extraction efficiency. Acid-base extraction, for example, involves converting the acidic compound into its water-soluble salt form using an aqueous base, allowing it to be separated from neutral compounds that remain in an organic solvent. mnstate.edulibretexts.org The acid can then be recovered by acidifying the aqueous layer. libretexts.org

Chromatographic Separation Approaches (e.g., HPLC, Preparative Chromatography)

Following initial extraction, the resulting crude mixture is a complex blend of numerous compounds. Chromatographic techniques are indispensable for the separation and purification of the target molecule.

High-Performance Liquid Chromatography (HPLC) is a primary analytical tool for separating components of a mixture. For phenolic and organic acids, reversed-phase (RP) HPLC is the most common method. nih.gov In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and a less polar organic solvent like acetonitrile (B52724) or methanol. nih.gov To improve peak shape and resolution for acidic compounds like gallic acid derivatives, the mobile phase is often acidified with agents like formic acid, acetic acid, or trifluoroacetic acid. nih.gov

Preparative Chromatography operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate substantial quantities of a pure compound for further analysis. nih.gov This technique is essential for moving from detection to isolation. nih.gov Medium-pressure liquid chromatography (MPLC) can be used as an intermediary step to fractionate the crude extract before final purification by preparative HPLC. nih.govrsc.org The selection of the stationary phase and mobile phase system is critical and is often developed first at the analytical scale before being scaled up for preparative purposes.

Solid Phase Extraction (SPE) for Enrichment

Solid Phase Extraction (SPE) is a sample preparation technique used for the cleanup and concentration of analytes from a complex mixture before analysis by methods like HPLC. mdpi.comthermofisher.com It is particularly useful for purifying crude plant extracts by removing interfering substances such as sugars, organic acids, and proteins that are co-extracted with the target compounds. researchgate.net

The SPE process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The choice of adsorbent depends on the nature of the analyte and the matrix. For isolating polar phenolic compounds from an aqueous extract, a reversed-phase sorbent (like C18 or a polymeric sorbent) is often used. epa.gov

Table 2: Generalized Steps of Solid Phase Extraction (SPE) This table outlines the typical workflow for enriching a target analyte from a crude extract.

| Step | Purpose | Typical Solvents |

|---|---|---|

| 1. Conditioning | To wet the sorbent and activate the stationary phase for analyte retention. | Methanol followed by water or buffer. |

| 2. Sample Loading | The crude extract is passed through the cartridge. The analyte and some impurities are retained on the sorbent. | The sample dissolved in a weak solvent. |

| 3. Washing | To selectively remove weakly bound interfering compounds from the sorbent. | A solvent that is not strong enough to elute the analyte (e.g., water or a low percentage of organic solvent). |

| 4. Elution | To desorb and collect the analyte of interest from the sorbent. | A strong solvent that disrupts the analyte-sorbent interaction (e.g., methanol, acetonitrile, or acidified methanol). mdpi.comthermofisher.com |

SPE offers significant advantages by reducing sample complexity, which can improve the resolution and longevity of analytical HPLC columns, and by concentrating the analyte, which enhances detection sensitivity. epa.govthermofisher.com

Challenges in Isolating Pure this compound from Complex Mixtures

The isolation of a specific, pure compound like this compound from a natural source presents several significant challenges:

Low Concentration: Target compounds are often present in very low quantities within the plant, requiring the processing of large amounts of biomass and highly efficient extraction and concentration steps.

Structural Similarity: Plant extracts contain a multitude of structurally related compounds. Galloyl derivatives, for instance, can exist with varying numbers and positions of galloyl groups attached to different core molecules. These closely related analogues often have very similar polarities and chromatographic behaviors, making their separation extremely difficult.

Chemical Instability: Phenolic compounds, particularly those with multiple hydroxyl groups like gallates, can be susceptible to degradation through oxidation, hydrolysis, or polymerization during the extraction and purification process. This requires careful handling, often involving the use of antioxidants, low temperatures, and inert atmospheres.

Matrix Complexity: The crude plant extract is a highly complex mixture containing pigments, sugars, lipids, proteins, and other secondary metabolites. These matrix components can interfere with chromatographic separation by co-eluting with the target compound or by irreversibly binding to the chromatographic column, reducing its efficiency and lifespan.

Overcoming these challenges requires a combination of optimized extraction protocols, multi-step chromatographic separations using different selectivities (e.g., combining reversed-phase, normal-phase, or ion-exchange chromatography), and careful handling to preserve the integrity of the target molecule.

Biosynthesis and Metabolic Pathways

Precursors and Enzymatic Machinery for Galloyl Moiety Incorporation

The galloyl group, a key structural component of hydrolyzable tannins and other specialized metabolites, originates from primary metabolism through a well-established pathway. nih.gov

Gallic acid is biosynthesized via the shikimate pathway, a central metabolic route in plants, fungi, and bacteria for the production of aromatic amino acids. wikipedia.org The direct precursor for gallic acid is believed to be 3-dehydroshikimate, an intermediate of this pathway. utu.firesearchgate.net The conversion is catalyzed by the enzyme shikimate dehydrogenase (SDH), which facilitates the dehydrogenation of 3-dehydroshikimate to form gallic acid. nih.govwikipedia.org This reaction represents a branch point from the primary pathway leading to phenylalanine, tyrosine, and tryptophan. nih.gov Studies have shown that the expression of shikimate dehydrogenase is directly linked to the accumulation of gallic acid in organisms like walnut (Juglans regia). nih.gov

Table 1: Key Enzyme in Gallic Acid Biosynthesis

| Enzyme | Precursor | Product | Pathway |

|---|

The attachment of a galloyl group to a core molecule is catalyzed by a class of enzymes known as acyltransferases, specifically galloyltransferases. ontosight.aifrontiersin.org In plants, the biosynthesis of complex gallotannins involves the sequential transfer of galloyl moieties from an activated donor, most commonly 1-O-galloyl-β-D-glucose (β-glucogallin), to a growing galloylglucose chain. ontosight.aioup.com

Several types of galloyltransferases have been identified, each with specific substrate preferences. nih.gov For example, β-glucogallin O-galloyltransferase is involved in the formation of higher gallotannins, while enzymes like epicatechin:1-O-galloyl-β-D-glucose O-galloyltransferase (ECGT) are responsible for the galloylation of catechins in tea plants. ontosight.ainih.gov These enzymes belong to the serine carboxypeptidase-like (SCPL) acyltransferase family. frontiersin.org The formation of 3-O-Galloylmucic acid would necessitate a similar enzyme capable of recognizing mucic acid as a substrate for galloylation.

Table 2: Examples of Galloyltransferase Enzymes

| Enzyme Name | Function | Acyl Donor | Organism/Source |

|---|---|---|---|

| β-glucogallin O-galloyltransferase | Catalyzes the transfer of a galloyl group to form higher gallotannins. ontosight.ai | β-glucogallin | Plants |

| epicatechin:1-O-galloyl-β-D-glucose O-galloyltransferase (ECGT) | Catalyzes the galloylation of catechins like epicatechin. nih.gov | β-glucogallin | Tea Plant (Camellia sinensis) |

Mucic Acid Biosynthesis and its Linkage to Gallic Acid

Mucic acid, also known as galactaric acid, is an aldaric acid, a type of sugar acid. ontosight.ai Its synthesis is directly linked to carbohydrate metabolism.

Table 3: Pathways Leading to Precursors of this compound

| Precursor | Biosynthetic Pathway | Starting Material(s) |

|---|---|---|

| Gallic Acid | Shikimate Pathway | Erythrose 4-phosphate and Phosphoenolpyruvate |

The formation of the ester bond between gallic acid and mucic acid is an enzymatic process. While the specific enzyme for this compound has not been characterized in detail, the mechanism can be hypothesized based on known enzymatic esterifications of gallic acid. nih.govnih.gov The reaction likely involves a galloyltransferase, similar to those described in section 3.1.2.

The proposed mechanism involves two key steps:

Activation of Gallic Acid: Gallic acid is first activated by being attached to a carrier molecule, typically forming an energy-rich intermediate like 1-O-galloyl-β-D-glucose (β-glucogallin). nih.gov This reaction is catalyzed by a UDP-glucosyltransferase. frontiersin.org

Transfer to Mucic Acid: A specific galloyltransferase then catalyzes the transfer of the galloyl group from the activated donor (e.g., β-glucogallin) to one of the hydroxyl groups of mucic acid, resulting in the formation of a galloylmucic acid ester. oup.com Given the structure of the final compound, the enzyme would exhibit regioselectivity for the C-3 hydroxyl group of the mucic acid backbone. The existence of various mucic acid gallates in plants like Phyllanthus emblica supports the presence of such enzymatic machinery. researchgate.net

Metabolic Fate and Biotransformation in Biological Systems (Non-human)

Once formed, or if ingested by an organism, this compound can be subject to biotransformation, particularly by microbial action. mdpi.com The ester linkage is a primary target for enzymatic cleavage.

In non-human systems, such as the gut microbiota of animals or in microbial fermentation, galloyl esters are readily metabolized. mdpi.commdpi.com The primary biotransformation is the hydrolysis of the ester bond, catalyzed by enzymes like tannase (B8822749) (tannin acyl hydrolase). researchgate.net This reaction cleaves this compound back into its constituent parts: gallic acid and mucic acid. mdpi.com

The subsequent metabolic fate of these products diverges:

Gallic Acid: Gut microbiota can further degrade gallic acid into simpler phenolic compounds like pyrogallol (B1678534) and phloroglucinol, which are then broken down into short-chain fatty acids such as acetate (B1210297) and butyrate. mdpi.com

Mucic Acid: As a sugar acid, mucic acid can enter carbohydrate metabolism pathways. biosynth.com It may also be a precursor for other compounds; for instance, it can be used in the synthesis of adipic acid through deoxydehydration reactions. atamankimya.com

The biotransformation of such compounds is a key function of microorganisms, which possess diverse biochemical pathways capable of degrading complex plant metabolites that host organisms cannot process on their own. mdpi.comnih.gov

Table 4: Microbial Enzymes in Biotransformation

| Enzyme | Substrate Class | Reaction | Common Microorganisms |

|---|---|---|---|

| Tannase (Tannin acyl hydrolase) | Galloyl esters (Hydrolyzable Tannins) | Hydrolyzes the ester bond to release gallic acid and a core polyol. researchgate.net | Aspergillus niger, Lactic acid bacteria |

Enzymatic Hydrolysis and Cleavage Products of Galloylated Compounds

The initial step in the metabolism of many galloylated compounds is the hydrolysis of the ester bond linking gallic acid to a core polyol molecule. This degalloylation can be catalyzed by various enzymes.

Tannase (tannin acyl hydrolase) is a key enzyme known to hydrolyze the ester and depside bonds in hydrolyzable tannins like gallotannins. frontiersin.org For instance, tannase purified from Aspergillus ficuum has been effectively used to remove galloyl residues from proanthocyanidin (B93508) (PAC)-containing extracts. nih.gov The hydrolysis of compounds such as epigallocatechin gallate (EGCg) and galloylated PAC oligomers by tannase results in the release of gallic acid. nih.gov

In plants, a "galloylation-degalloylation cycle" has been proposed, involving multiple enzyme families that regulate the synthesis and breakdown of hydrolyzable tannins. oup.com Carboxylesterases (CXEs) are a superfamily of hydrolytic enzymes that have been shown to exhibit tannase activity. oup.com Studies on strawberry plants (Fragaria × ananassa) have identified several FaCXE enzymes that can hydrolyze pentagalloylglucose (B1669849) (PGG) and other simple gallotannins, releasing gallic acid and various galloylglucose esters with fewer galloyl moieties. oup.com The enzymatic activity can be influenced by the complexity of the substrate molecule; for example, hydrolyzing the galloyl moieties from Hamamelis virginiana extracts required higher enzyme concentrations and longer incubation times compared to other extracts, suggesting that molecular configuration can affect enzymatic efficiency. nih.gov

The primary cleavage products of this enzymatic hydrolysis are gallic acid and the core molecule to which it was attached. frontiersin.orgnih.gov

Table 1: Enzymes Involved in the Hydrolysis of Galloylated Compounds

| Enzyme Family | Specific Enzyme Example | Source Organism | Substrate(s) | Cleavage Products |

|---|---|---|---|---|

| Tannin Acyl Hydrolase | Tannase | Aspergillus ficuum | Galloylated Proanthocyanidins, EGCg | Gallic Acid, Catechin core |

Role of Microbial Biotransformation (e.g., Colonic Bacteria) on Polyphenols

A substantial portion of dietary polyphenols, estimated to be between 90% and 95%, is not absorbed in the upper gastrointestinal tract and thus reaches the large intestine. mdpi.com In the colon, these compounds are subjected to extensive biotransformation by the resident gut microbiota. mdpi.comnih.gov This microbial metabolism is essential for converting large, complex polyphenols into smaller, more readily absorbable, and often more bioactive, molecules. nih.govtandfonline.com

The gut microbiota possesses a vast array of enzymes capable of performing a series of metabolic reactions that human enzymes cannot. These reactions include:

Hydrolysis: Cleavage of ester and glycosidic bonds, releasing aglycones and phenolic acids. tandfonline.comnih.gov

Dehydroxylation: The removal of hydroxyl groups from the aromatic rings. nih.gov

Decarboxylation: Removal of carboxyl groups. mdpi.com

Ring Cleavage: Fission of the core flavonoid or polyphenol structure to produce various phenolic acids and other small molecules. mdpi.comtandfonline.com

Reduction and Hydrogenation: Saturation of double bonds within the molecular structure. mdpi.comnih.gov

For example, the microbial catabolism of the flavonol quercetin (B1663063) typically yields protocatechuic acid and 3,4-dihydroxyphenylacetic acid as primary metabolites. tandfonline.com The biotransformation of polyphenol-rich extracts in simulated gastrointestinal models shows that parent polyphenols are degraded in the colon, leading to an accumulation of smaller-molecular-weight phenolic catabolites such as derivatives of benzoic acid, acetic acid, and propionic acid. nih.gov

This microbial activity not only impacts the bioavailability of polyphenols but can also modulate the composition of the gut microbiome itself. The fermentation of polyphenols has been shown to stimulate the growth of beneficial bacteria, such as Bifidobacterium and Lactobacillus species, and decrease the ratio of Firmicutes to Bacteroidetes. mdpi.comresearchgate.net This effect appears to be mediated by the biotransformation products rather than the original polyphenol compounds. researchgate.net

Table 2: Key Biotransformation Reactions by Colonic Microbiota on Polyphenols

| Reaction Type | Description | Example Metabolites |

|---|---|---|

| Hydrolysis | Cleavage of ester or glycosidic bonds by microbial enzymes. | Aglycones, Gallic Acid |

| Dehydroxylation | Removal of hydroxyl (-OH) groups from the aromatic structure. | Urolithins (from Ellagic Acid) |

| Ring Fission | Cleavage of the core polyphenol rings. | Phenylacetic acids, Phenylpropionic acids |

| Decarboxylation | Removal of a carboxyl (-COOH) group. | Pyrogallol (from Gallic Acid) |

Studies on Analogous Galloyl Esters and their Metabolism

While direct metabolic studies on this compound are limited, research on analogous galloyl esters of flavonoids provides significant insight into potential metabolic pathways. A study using human hepatocytes investigated the biotransformation of 3-O-galloylquercetin and 7-O-galloyltaxifolin. doi.orgnih.gov

The results showed distinct metabolic patterns for the two compounds. 3-O-Galloylquercetin was directly metabolized into glucuronide and methyl derivatives. doi.orgnih.gov In contrast, 7-O-galloyltaxifolin was first either oxidized to 7-O-galloylquercetin or cleaved to taxifolin, with these products subsequently undergoing sulfation or glucuronidation. doi.orgnih.gov

A common metabolic step for both galloyl esters was the cleavage of the ester bond, which is presumed to be carried out by non-specific cellular enzymes like esterases. doi.orgnih.gov This cleavage releases a gallic acid moiety and the corresponding flavonoid (quercetin or taxifolin). doi.org These findings demonstrate that in addition to microbial hydrolysis in the colon, galloyl esters can be metabolized by host enzymes in the liver, undergoing Phase II conjugation reactions (glucuronidation, sulfation, methylation) and ester bond cleavage. doi.orgnih.gov Such investigations provide a foundational understanding of the biotransformation of galloylated polyphenolic substances. doi.org

Table 3: Metabolites of Analogous Galloyl Esters in Human Hepatocytes

| Parent Compound | Primary Metabolic Reactions | Identified Metabolites |

|---|---|---|

| 3-O-Galloylquercetin | Methylation, Glucuronidation, Ester Cleavage | 3-O-galloylquercetin methyl derivative, 3-O-galloylquercetin glucuronide, Quercetin, Gallic Acid |

Chemical Synthesis and Derivatization Strategies

Synthetic Approaches to 3-O-Galloylmucic Acid Analogues

The synthesis of analogues of this compound typically involves a modular approach, focusing on the two primary components: the galloyl group and the mucic acid scaffold. Strategies often center on efficient esterification techniques for attaching the galloyl moiety and versatile methods for constructing or modifying the mucic acid backbone.

The formation of the ester linkage between gallic acid and one of the hydroxyl groups of the mucic acid scaffold is a critical step in the synthesis of this compound and its analogues. Gallotannins, which are naturally occurring esters of gallic acid and a polyol core (commonly glucose), serve as a model for these synthetic strategies. nih.gov The attachment of galloyl groups can be accomplished through several established esterification protocols, each offering distinct advantages in terms of yield, selectivity, and reaction conditions.

Common esterification methods include:

Fischer Esterification : This classic method involves reacting the carboxylic acid (gallic acid) and the alcohol (mucic acid) in the presence of a strong acid catalyst. However, it can be slow and may result in low yields. frontiersin.org

Steglich Esterification : A milder approach that uses dicyclohexylcarbodiimide (B1669883) (DCC) or a more soluble carbodiimide (B86325) like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, often with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netderpharmachemica.com This method is effective for acids that are sensitive to harsh conditions. derpharmachemica.com

Yamaguchi Esterification : This protocol is highly effective for synthesizing sterically hindered esters and for macrolactonization. frontiersin.orgresearchgate.net It employs 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride (B1165640) with the carboxylic acid, which then reacts with the alcohol in the presence of DMAP. frontiersin.org This method is known for high yields and mild reaction conditions. researchgate.net

The selection of a specific esterification strategy depends on factors such as the scale of the synthesis, the desired regioselectivity, and the presence of other sensitive functional groups on the mucic acid scaffold.

Table 1: Comparison of Key Esterification Methods for Galloyl Group Attachment

| Method | Reagents | Key Features | Citations |

|---|---|---|---|

| Steglich Esterification | Carbodiimide (e.g., DCC, EDC), DMAP | Mild conditions, suitable for sensitive substrates. | researchgate.netderpharmachemica.com |

| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride (TCBC), Et3N, DMAP | High yields, effective for sterically hindered substrates, mild conditions. | frontiersin.orgresearchgate.net |

| Amidation via Acid Halide | Trichloroisocyanuric acid (TCCA)/PPh3 | Can be adapted for esterification; forms a reactive acid chloride intermediate. | beilstein-journals.org |

Mucic acid (also known as galactaric acid) is an aldaric acid typically produced through the oxidation of galactose using an oxidizing agent like nitric acid. atamanchemicals.com Its symmetrical, polyhydroxylated structure makes it a versatile building block for further chemical modification. atamanchemicals.comresearchgate.net

Key strategies for modifying the mucic acid scaffold include:

Lactonization : Mucic acid can be converted into galactaro-1,4-lactone, which serves as a key intermediate for synthesizing amides and other derivatives. polimi.it

Dehydration Reactions : Under acidic conditions, mucic acid can be dehydrated to form furan-based compounds, such as 2,5-furandicarboxylic acid (FDCA), a valuable bio-based platform chemical. mdpi.com

Conversion to Pyrroles : Through a Paal-Knorr type reaction, masked 1,4-dicarbonyl compounds derived from mucic acid can react with primary amines to form N-substituted pyrrole (B145914) carboxylic acid derivatives. researchgate.net

Polymerization : Mucic acid can be converted into a reactive monomer that is capable of polymerization, forming mucic acid polymers (MAPs). google.comgoogle.com These polymers can be used as backbones for creating nanoparticles and other drug delivery systems. google.com

These modifications allow for the creation of a diverse library of scaffolds upon which a galloyl group can be attached, leading to a wide range of this compound analogues.

Table 2: Examples of Mucic Acid Scaffold Derivatives and Their Synthesis

| Derivative | Synthetic Approach | Application/Intermediate | Citations |

|---|---|---|---|

| Galactaro-1,4-lactone | Thermal method with DMSO solvent | Platform for synthesizing monoamides and diamides. | polimi.it |

| Pyrrole Carboxylic Acids | Reaction of mucic acid-derived pyrones with amines | Building blocks for various chemical structures. | researchgate.net |

| 2,5-Furandicarboxylic acid (FDCA) | Dehydration using an acid catalyst | Monomer for bio-based polyesters. | mdpi.com |

| Mucic Acid Polymers (MAPs) | Conversion to a reactive monomer followed by polymerization | Backbone for therapeutic nanoparticles. | google.comgoogle.com |

Derivatization for Enhanced Research Utility

Derivatization of the parent this compound molecule is a powerful strategy to create tools for biological research. By altering specific functional groups, researchers can introduce new properties, such as reporter tags for detection or modified physicochemical characteristics for improved experimental performance. wikipedia.orgashp.org

For applications in cell biology and biochemistry, it is often necessary to track the location and interaction of a molecule. This is achieved by attaching a "tag" or "label," such as a fluorescent dye or an affinity handle like biotin. The carboxylic acid and hydroxyl groups on this compound are primary targets for such modifications. thermofisher.comnih.gov

Methods for labeling include:

Amide Bond Formation : The carboxylic acid groups on the mucic acid moiety can be activated (e.g., using EDC/NHS chemistry) and coupled to an amine-functionalized label. thermofisher.com

Esterification : The free hydroxyl groups on either the mucic acid or galloyl portion can be esterified with a carboxylic acid-functionalized tag.

Click Chemistry : For highly efficient and specific labeling, functional groups can be modified to introduce an azide (B81097) or alkyne handle. thermofisher.com These bioorthogonal groups can then react with a correspondingly modified tag (e.g., a fluorescent probe with an alkyne or azide) in a "click" reaction.

These tagged derivatives are invaluable for visualizing the compound in cells via fluorescence microscopy or for use in affinity-based pulldown experiments to identify binding partners.

The inherent physicochemical properties of this compound, such as its solubility in aqueous or lipid environments and its chemical stability, can be fine-tuned through derivatization to suit specific experimental needs.

Improving Lipophilicity : Gallic acid and its derivatives can have limited lipid permeability. mdpi.com Esterifying the free carboxylic acid groups of the mucic acid moiety with alkyl chains of varying lengths can systematically increase the molecule's lipophilicity, potentially enhancing its ability to cross cell membranes. mdpi.comscience.gov

Increasing Stability : Ester bonds can be susceptible to hydrolysis by esterase enzymes present in biological systems. Replacing the galloyl ester linkage with a more stable ether linkage is a common strategy to increase the metabolic stability of a compound, allowing for longer-lasting effects in cell-based or in vivo studies. beilstein-journals.org

Table 3: Impact of Derivatization on Physicochemical Properties

| Derivatization Strategy | Target Functional Group | Expected Outcome | Citations |

|---|---|---|---|

| Alkyl Esterification | Carboxylic Acids | Increased lipophilicity, improved membrane permeability. | mdpi.comscience.gov |

| PEGylation | Carboxylic Acids / Hydroxyls | Enhanced aqueous solubility, altered pharmacokinetic profile. | google.com |

| Ether Linkage Formation | Hydroxyls | Increased metabolic stability against esterases. | beilstein-journals.org |

The synthesis of derivatized analogues directly enables deeper mechanistic studies. By creating a suite of related compounds and specialized probes, researchers can dissect the molecular basis of this compound's biological effects.

Structure-Activity Relationship (SAR) Studies : By synthesizing a series of analogues where specific functional groups are modified or removed (e.g., derivatives lacking one or both carboxylic acids, or with a modified galloyl group), researchers can determine which parts of the molecule are essential for its activity. mdpi.commdpi.com This provides insight into how the compound interacts with its biological target. researchgate.net

Fluorescent Probes for Uptake and Localization : A fluorescently-tagged version of this compound can be used as a probe to study its entry into cells and its subcellular localization. researchgate.net For example, using 2-NBDG, a fluorescent glucose probe, researchers can track glucose uptake. researchgate.net A similar probe based on this compound would allow for direct visualization of its transport and accumulation via live-cell imaging.

Affinity Probes for Target Identification : A derivative of this compound featuring an affinity tag (like biotin) and a photoreactive cross-linking group can be used to identify its direct binding partners within a cell. Upon binding to its target, the probe can be permanently cross-linked by UV light, allowing for subsequent isolation and identification of the target protein.

The design and synthesis of these molecular probes are essential for moving beyond observing a biological effect to understanding the precise molecular interactions that cause it. nih.gov

Chemoenzymatic Synthesis Approaches Utilizing Biocatalysis

Chemoenzymatic synthesis has emerged as a powerful strategy for the targeted modification of complex molecules, offering significant advantages over purely chemical methods. By leveraging the inherent selectivity of enzymes, these approaches allow for reactions to proceed under mild conditions, often obviating the need for the extensive use of protective groups and reducing the generation of hazardous waste. For a polyhydroxylated substrate like mucic acid, biocatalysis presents a promising route for regioselective acylation to produce derivatives such as this compound.

The primary biocatalysts considered for the galloylation of mucic acid are lipases and tannases, which are known to catalyze esterification and transesterification reactions. nih.gov

Lipase-Catalyzed Esterification

Lipases (EC 3.1.1.3) are the most extensively studied enzymes for the synthesis of esters from polyols and acids. researchgate.net In particular, the immobilized lipase (B570770) B from Candida antarctica (CAL-B), commercially available as Novozym 435, is a robust and versatile biocatalyst for such transformations. researchgate.netcsic.es CAL-B is renowned for its high regioselectivity, typically favoring the acylation of primary hydroxyl groups over secondary ones. mdpi.com However, its application for the selective acylation of the secondary hydroxyls present in mucic acid is a subject of research interest.

A plausible and efficient strategy for the synthesis of galloylmucic acid is through a lipase-catalyzed transesterification reaction. Direct esterification using free gallic acid can be challenging with some lipases due to potential inhibition or low reactivity of the phenolic acid. semanticscholar.org A more effective approach involves reacting mucic acid with an activated acyl donor, such as an alkyl gallate (e.g., ethyl gallate or n-propyl gallate). This methodology has been successfully employed in the synthesis of 1-O-galloylglycerol, where glycerol (B35011) was transesterified with n-propyl gallate using Lipozyme® 435, achieving a high yield. researchgate.net

For mucic acid, a symmetrical meso compound with four secondary hydroxyl groups (at C2, C3, C4, and C5), achieving regioselectivity for the C3 position is a significant challenge. Due to the molecule's symmetry, the C3 and C4 positions are chemically equivalent. A biocatalytic reaction would likely yield a mixture of mono-galloylated isomers (3-O- and 2-O-galloylmucic acid) and potentially di-acylated products. The precise ratio of these products would depend heavily on the specific enzyme used and the optimization of reaction conditions, including the solvent, temperature, and substrate molar ratios.

Tannase-Catalyzed Synthesis

Tannase (B8822749) (tannin acyl hydrolase, EC 3.1.1.20) is another key enzyme capable of both hydrolyzing and synthesizing gallic acid esters. nih.govresearchgate.net Immobilized tannase has been effectively used to produce various alkyl gallates, such as propyl gallate, by reacting gallic acid with the corresponding alcohol. google.comnih.gov While tannase demonstrates absolute specificity for the galloyl moiety, its effectiveness with a complex polyol substrate like mucic acid compared to simple alcohols requires further investigation. nih.gov

Research Findings

While direct chemoenzymatic synthesis of this compound has not been specifically detailed in the available literature, related research provides a strong foundation for its feasibility. The table below summarizes findings from relevant lipase-catalyzed galloylation and acylation reactions on polyol substrates, illustrating the potential conditions for this transformation.

| Biocatalyst | Acyl Donor | Substrate | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Lipozyme® 435 (Immobilized CAL-B) | n-Propyl gallate | Glycerol | Solvent-free | 50 | 120 | 67.1 | researchgate.net |

| Novozym 435 (Immobilized CAL-B) | Vinyl laurate | Glucose | Ionic Liquid ([Bmim][TfO]) | Not Specified | 24 | 96 | mdpi.com |

| Immobilized Tannase | Gallic acid | Propanol | Not Specified | Room Temp | 18 | >60 | google.com |

| Novozym 435 (Immobilized CAL-B) | Oleic acid | L-Ascorbic acid | Acetone | Not Specified | Not Specified | 60.5 | nih.gov |

These studies collectively demonstrate that biocatalysts, particularly immobilized lipases like Novozym 435, are highly effective for the acylation of polyhydroxylated molecules. The successful synthesis of 1-O-galloylglycerol via transesterification provides a direct and promising model for the potential synthesis of galloylated derivatives of mucic acid. researchgate.net Future research would need to focus on optimizing enzyme selection and reaction parameters to control the regioselectivity and maximize the yield of the desired this compound isomer.

Spectroscopic Characterization and Advanced Analytical Methodologies

Chromatographic Method Development for 3-O-Galloylmucic Acid Analysis

Chromatographic techniques are essential for isolating this compound from other co-eluting compounds prior to detection and quantification. Method development focuses on optimizing separation efficiency, peak resolution, and analysis time. sigmaaldrich.comchromatographyonline.com

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a robust and widely used technique for the analysis of phenolic compounds. nih.govaurora-universities.eumeasurlabs.com For a polar, acidic compound like this compound, reversed-phase chromatography is the most common approach.

Key Developmental Aspects:

Column Selection : A C18 column is typically the first choice for separating phenolic acids and related compounds due to its hydrophobic stationary phase, which provides good retention for moderately polar molecules. e-nps.or.krwaters.com

Mobile Phase : The mobile phase usually consists of a gradient mixture of an aqueous solvent and an organic solvent. nih.gov To ensure the carboxylic acid groups of the analyte are protonated and to achieve sharp, symmetrical peak shapes, the aqueous phase is typically acidified with formic acid or acetic acid. e-nps.or.krwaters.com Acetonitrile (B52724) is often preferred as the organic modifier due to its low viscosity and UV transparency. waters.com

Detection : A Diode-Array Detector (DAD) allows for the monitoring of absorbance across a wide range of UV-visible wavelengths simultaneously. measurlabs.com This is advantageous as it can help in the preliminary identification of compound classes based on their UV spectra and allows for the selection of the optimal wavelength for quantification, maximizing sensitivity and minimizing interference. nih.gov For galloyl derivatives, detection is often performed around 280 nm.

Table 1: Illustrative HPLC-DAD Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 5% B to 40% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detection Wavelength | 280 nm (for quantification), with full spectrum (200-400 nm) recorded for peak purity |

| Injection Volume | 10 µL |

Ultrafast Liquid Chromatography (UFLC), a subset of Ultra-High-Performance Liquid Chromatography (UHPLC), represents a significant advancement over conventional HPLC, primarily in terms of speed and efficiency. This technique utilizes columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures. The primary advantage of UFLC is the drastic reduction in analysis time without compromising, and often improving, chromatographic resolution. chromatographyonline.com This high-throughput capability is particularly valuable for the analysis of complex natural product extracts, which may contain hundreds of individual components. chromatographyonline.comresearchgate.net The fundamental principles of method development, such as column chemistry and mobile phase selection, are similar to those for HPLC, but adapted for shorter columns and faster flow rates. chromatographyonline.com

Table 2: Comparison of Typical Analysis Times for a Complex Plant Extract

| Technique | Typical Run Time | Key Advantage |

|---|---|---|

| Conventional HPLC | 30 - 60 minutes | Robust and widely available |

| UFLC/UHPLC | 5 - 15 minutes | High throughput, increased sensitivity, and improved resolution |

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry is an indispensable tool for the structural confirmation and sensitive quantification of this compound. It provides information on the molecular weight and elemental composition and, through fragmentation analysis, offers insights into the molecule's structure.

The choice of ionization source is critical and depends on the analyte's physicochemical properties. metwarebio.com

Electrospray Ionization (ESI) : ESI is a soft ionization technique ideal for polar, thermally labile, and high-molecular-weight compounds. metwarebio.comacdlabs.com It generates ions directly from a solution by creating a fine spray of charged droplets. For this compound, which contains multiple polar hydroxyl and carboxylic acid groups, ESI is the preferred method. Analysis is typically performed in negative ion mode, which readily facilitates the deprotonation of the acidic functional groups to form a stable [M-H]⁻ ion. mdpi.comnih.gov This mode generally provides high sensitivity and a clean background for acidic compounds. mdpi.com

Atmospheric Pressure Chemical Ionization (APCI) : APCI is better suited for less polar and more volatile compounds that are stable enough to be vaporized. metwarebio.comaocs.org Ionization occurs in the gas phase through reactions with reagent gas ions created by a corona discharge. metwarebio.com While APCI can be used for some polar molecules, it is generally less efficient than ESI for highly polar and non-volatile compounds like this compound and may lead to more in-source fragmentation. nih.govchromatographyonline.com

Table 3: Comparison of Ionization Sources for this compound

| Ionization Source | Principle | Suitability for this compound | Expected Primary Ion |

|---|---|---|---|

| Electrospray Ionization (ESI) | Ionization from charged liquid droplets. | High. Ideal for polar, non-volatile compounds. | [M-H]⁻ (in negative mode) |

| Atmospheric Pressure Chemical Ionization (APCI) | Gas-phase chemical reactions following nebulization. | Low. Better for less polar, more volatile analytes. | [M-H]⁻ (less efficient) or fragments |

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of an ion by isolating it and inducing fragmentation. ncsu.edu The precursor ion (in this case, the [M-H]⁻ ion of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. The resulting fragmentation pattern serves as a structural fingerprint.

For this compound ([C₁₃H₁₄O₁₁]⁻, m/z 361.06), the fragmentation in negative ESI-MS/MS is predictable. The ester linkage is labile and expected to cleave, resulting in a characteristic loss of the galloyl moiety. The mucic acid backbone would then undergo further fragmentation, primarily through losses of small neutral molecules like water (H₂O) and carbon dioxide (CO₂). researchgate.netresearchgate.netlibretexts.org This fragmentation pattern is consistent with that observed for other phenolic acid derivatives. researchgate.net

Table 4: Predicted MS/MS Fragmentation Pathway for this compound ([M-H]⁻ at m/z 361.06)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure/Identity of Loss |

|---|---|---|---|

| 361.06 | 209.05 | -152.01 | Gallic acid residue (C₇H₄O₄) |

| 169.01 | -192.05 | Mucic acid residue (C₆H₈O₇) | |

| 125.02 | -152.01 (Galloyl) - 44.01 (CO₂) | Loss of galloyl group and carbon dioxide | |

| 79.02 | -152.01 (Galloyl) - 44.01 (CO₂) - 2 x 18.01 (H₂O) | Further dehydration and decarboxylation fragments |

Note: The m/z values are theoretical and based on the most abundant isotopes.

High-Resolution Mass Spectrometry (HRMS) provides the ability to measure the mass-to-charge ratio of an ion with very high accuracy (typically with an error of less than 5 parts per million, ppm). nih.govalgimed.com This capability is crucial for assigning an unambiguous elemental formula to the detected precursor and fragment ions. algimed.commeasurlabs.com In the analysis of complex mixtures, many different compounds can have the same nominal mass but different exact masses due to their distinct elemental compositions. HRMS can resolve these isobaric interferences, providing a much higher degree of confidence in compound identification compared to standard-resolution mass spectrometry. bioanalysis-zone.comthermofisher.com By matching the experimentally measured accurate mass to the theoretical mass calculated from the chemical formula, the identity of this compound can be confirmed with high certainty. nih.gov

Table 5: HRMS Data for this compound and Key Fragments

| Ion Description | Elemental Formula | Theoretical Exact Mass (m/z) | Required Mass Accuracy (ppm) |

|---|---|---|---|

| [M-H]⁻ Precursor Ion | C₁₃H₁₃O₁₁⁻ | 361.04633 | < 5 |

| Fragment (Loss of Galloyl) | C₆H₉O₈⁻ | 209.02974 | < 5 |

| Fragment (Gallic acid ion) | C₇H₅O₅⁻ | 169.01370 | < 5 |

| Fragment (Gallic acid - CO₂) | C₆H₅O₃⁻ | 125.02387 | < 5 |

Compound Reference Table

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. weebly.com It provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. weebly.com

The unambiguous structural assignment of this compound relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. emerypharma.com

1D NMR:

¹H NMR: The proton (¹H) NMR spectrum is the starting point for most structural analyses. ox.ac.uk It provides information about the chemical environment, connectivity, and number of different types of protons in the molecule. emerypharma.comox.ac.uk For this compound, specific proton signals corresponding to the galloyl and mucic acid moieties can be identified. For instance, the galloyl group typically shows a characteristic singlet for its two aromatic protons. researchgate.net

¹³C NMR: The carbon-¹³ (¹³C) NMR spectrum reveals the number of chemically non-equivalent carbon atoms. ipb.pt Combined with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), which indicates the number of protons attached to each carbon (CH, CH₂, CH₃), a detailed carbon skeleton can be constructed. emerypharma.com

2D NMR: When 1D NMR spectra become too complex due to overlapping signals, 2D NMR techniques are employed to resolve these ambiguities. ipb.ptlibretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other within the molecular structure. ox.ac.ukresearchgate.net This is crucial for tracing the connectivity within the mucic acid backbone.

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. ipb.ptcreative-biostructure.com They provide a direct link between the proton and carbon skeletons of this compound. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range (typically 2-3 bond) correlations between protons and carbons. ipb.ptresearchgate.net For this compound, HMBC is instrumental in confirming the ester linkage between the galloyl and mucic acid moieties by showing a correlation between the carbonyl carbon of the galloyl group and a proton on the mucic acid backbone. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through chemical bonds. ox.ac.ukresearchgate.net This information is particularly useful for determining the stereochemistry and three-dimensional conformation of the molecule.

A representative, though not exhaustive, table of expected NMR data for a related compound, gallic acid, is provided below to illustrate the type of information obtained.

| ¹H NMR (600 MHz, H₂O) | |

| Chemical Shift (ppm) | Assignment |

| 7.03 | Aromatic Protons (s, 2H) |

| Data sourced from the Human Metabolome Database (HMDB) for Gallic Acid (HMDB0005807) |

The coupling of liquid chromatography (LC) with NMR spectroscopy (LC-NMR) creates a powerful analytical tool for the analysis of complex mixtures without the need for prior isolation of individual components. researchgate.netmdpi.com This technique combines the superior separation capabilities of LC with the detailed structural information provided by NMR. mdpi.comsemanticscholar.org

Modes of Operation:

On-flow LC-NMR: In this mode, the eluent from the LC column flows continuously through the NMR probe, and spectra are acquired in real-time. mdpi.comsemanticscholar.org This is suitable for rapid screening but may lack sensitivity for trace components. nih.gov

Stopped-flow LC-NMR: To enhance sensitivity, the LC flow can be temporarily stopped when a peak of interest, such as this compound, is inside the NMR probe. semanticscholar.orgnih.gov This allows for longer acquisition times and improved signal-to-noise ratios. nih.gov

LC-SPE-NMR: In this offline or at-line approach, separated peaks are trapped on solid-phase extraction (SPE) cartridges. nih.gov The trapped analyte can then be eluted with a deuterated solvent into the NMR spectrometer. nih.gov This method offers significant advantages, including the ability to use conventional, non-deuterated solvents for the chromatography, which are less expensive and simplify mass spectrometry interpretation if used in parallel (LC-MS-NMR). nih.govnih.gov It also allows for sample accumulation from multiple chromatographic runs to analyze very low concentration compounds. nih.gov

The development of cryogenically cooled probes (cryoprobes) has further boosted the sensitivity of LC-NMR, enabling the analysis of smaller sample quantities. nih.govsumitomo-chem.co.jp

Derivatization in Analytical Methods

Chemical derivatization is a strategy used to modify an analyte, such as this compound, to improve its analytical properties for techniques like mass spectrometry and chromatography. researchgate.netnih.gov

Mass spectrometry (MS) is a highly sensitive detection method, but the ionization efficiency of certain molecules can be low, limiting their detectability. nih.gov this compound, with its multiple polar functional groups (hydroxyl and carboxylic acid), can benefit from derivatization.

Introducing a Pre-charged Moiety: The ionization efficiency in electrospray ionization (ESI), a common MS technique, is often enhanced for compounds that are already charged in solution. spectroscopyonline.com Derivatization reactions can introduce a permanently charged group, such as a quaternary ammonium (B1175870) salt, onto the this compound molecule. mdpi.commdpi.com This significantly improves its response in positive-ion ESI-MS. mdpi.com

Amidation of Carboxylic Acids: The carboxylic acid groups on the mucic acid portion can be reacted with an amine to form an amide. mdpi.com This not only introduces nitrogen, which can improve ionization, but can also be used to attach a tag that is easily ionizable. mdpi.com Reagents like DMPI (N,N-dimethyl-p-phenylenediamine) can be used for this purpose. mdpi.com

Reaction with Hydroxyl Groups: The numerous hydroxyl groups on both the galloyl and mucic acid parts of the molecule are potential sites for derivatization. Reagents like dansyl chloride can react with these phenolic and alcoholic hydroxyls. ddtjournal.com This introduces a bulky, easily ionizable group, enhancing detection. ddtjournal.com

Derivatization can also be employed to improve the chromatographic behavior of this compound. researchgate.net The goal is typically to increase its volatility for gas chromatography (GC) or to alter its polarity for better separation in liquid chromatography (LC). spectroscopyonline.comlibretexts.org

Silylation: This is a common derivatization technique for GC analysis. Active hydrogens, such as those in the hydroxyl and carboxylic acid groups of this compound, are replaced with a trimethylsilyl (B98337) (TMS) group. This process increases the volatility and thermal stability of the compound, making it suitable for GC-MS analysis.

Esterification/Alkylation: The carboxylic acid groups can be converted to esters (e.g., methyl esters) to reduce their polarity. This can lead to sharper peaks and better resolution in reversed-phase LC.

Adjusting Mobile Phase Conditions: While not a derivatization of the analyte itself, modifying the mobile phase in LC is a key strategy for enhancing separation. libretexts.orgmastelf.com For a compound like this compound, which has acidic protons, adjusting the pH of the mobile phase can alter its ionization state and therefore its retention time, allowing for better separation from other components in a mixture. libretexts.orglibretexts.org

For accurate quantification, especially in complex biological matrices, stable isotope labeling followed by mass spectrometry is the gold standard. nih.govnih.gov This method involves creating an internal standard that is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N). core.ac.uk

Isotope Dilution Mass Spectrometry: A known amount of the stable isotope-labeled this compound is added to the sample. The labeled and unlabeled compounds co-elute during chromatography but are distinguished by the mass spectrometer. mdpi.com By comparing the signal intensities of the native analyte and the isotopic internal standard, a very precise and accurate quantification can be achieved, as it corrects for sample loss during preparation and for matrix effects during ionization. mdpi.com

Labeling Strategies:

Chemical Synthesis: A labeled version of this compound can be synthesized using starting materials that contain stable isotopes.

Derivatization with Labeled Reagents: The analyte can be derivatized using a reagent that contains stable isotopes. For example, the carboxylic acid groups could be amidated with a ¹⁵N-labeled amine or esterified with ¹³C-labeled methanol (B129727). This approach, sometimes referred to as chemical isotopic labeling, introduces a specific mass tag for quantification. rsc.org

Integration of Multi-Omics Approaches (e.g., Metabolomics, Transcriptomics)

The study of this compound can be significantly enhanced by integrating multi-omics approaches, such as metabolomics and transcriptomics. These powerful technologies provide a holistic view of the biological systems interacting with the compound, offering insights into its metabolic fate and its influence on gene expression. While specific multi-omics studies on this compound are not widely published, the methodologies applied to related phenolic compounds, such as gallic acid and other flavonoids, provide a clear framework for future research. nih.govnih.govunav.edumdpi.comfrontiersin.orgmdpi.comdntb.gov.uamdpi.commdpi.com

Metabolomics is the comprehensive analysis of all small-molecule metabolites in a biological system. In the context of this compound, a metabolomics approach could be employed to:

Identify metabolic pathways: By exposing a biological system (e.g., cell culture, animal model) to this compound, metabolomics can identify the resulting changes in the metabolic profile. This can reveal the enzymatic pathways involved in its breakdown, modification, and excretion.

Discover biomarkers: Changes in the levels of specific metabolites following exposure to this compound could serve as biomarkers for its biological activity or for monitoring its effects.

Understand interactions with the gut microbiome: The gut microbiota plays a crucial role in the metabolism of many dietary polyphenols. Metabolomics can be used to study how gut bacteria transform this compound and how the compound, in turn, influences the composition and metabolic output of the gut microbiome. nih.gov

Transcriptomics , the study of the complete set of RNA transcripts in a cell, provides a snapshot of the genes that are actively being expressed. When integrated with metabolomics, transcriptomics can:

Elucidate mechanisms of action: By analyzing changes in gene expression in response to this compound, researchers can identify the cellular pathways and biological processes that are modulated by the compound. For instance, transcriptomic analyses of gallic acid have revealed its influence on genes involved in apoptosis and cell cycle regulation in cancer cells. nih.gov

Identify gene-metabolite correlations: Combining transcriptomic and metabolomic data allows for the identification of correlations between changes in gene expression and alterations in metabolite levels. This can help to pinpoint the specific genes and enzymes responsible for the observed metabolic changes.

Build regulatory networks: Integrated multi-omics data can be used to construct comprehensive models of the regulatory networks that are affected by this compound, providing a deeper understanding of its biological impact. mdpi.com

Table 2: Hypothetical Integrated Multi-Omics Study Design for this compound

| Research Question | Experimental Approach | Omics Data to be Generated | Potential Insights |

| What are the metabolic products of this compound in a biological system? | In vitro incubation with liver microsomes or gut microbiota followed by LC-MS-based metabolomics. | Untargeted and targeted metabolomics profiles. | Identification of phase I and phase II metabolites, and microbial degradation products. |

| How does this compound affect gene expression in a specific cell type? | Treatment of a cell line (e.g., hepatocytes, colon cancer cells) with this compound followed by RNA-sequencing. | Differentially expressed genes (DEGs). | Identification of cellular pathways modulated by the compound (e.g., inflammation, oxidative stress). |

| What is the integrated systemic response to this compound administration? | In vivo study in an animal model with collection of plasma, urine, and tissue samples at different time points post-administration. | Metabolomics (plasma, urine) and transcriptomics (tissue) data. | Correlation of metabolic changes with gene expression profiles to understand the compound's systemic effects and mechanism of action. |

The integration of these advanced analytical methodologies provides a powerful platform for a comprehensive understanding of the chemical and biological properties of this compound, paving the way for a more complete characterization of this natural compound.

Biological Activities and Molecular Mechanisms of Action

Enzymatic Inhibition Studies

Inhibition of Pancreatic Lipase (B570770) Activity

Pancreatic lipase is a critical enzyme in the digestion of dietary fats. wikipedia.orgresearchgate.net Its inhibition is a key strategy for managing obesity. science.govscience.gov Extensive searches of scientific databases have not yielded any studies that specifically measure the inhibitory activity of 3-O-Galloylmucic acid against pancreatic lipase. Consequently, no IC50 value, which quantifies the concentration of an inhibitor required to reduce enzyme activity by 50%, is available for this compound.

For context, many natural polyphenols containing galloyl groups, such as certain catechins and gallotannins, have demonstrated inhibitory effects on pancreatic lipase. mdpi.com The activity of these related compounds is often attributed to the presence of the galloyl moiety.

Mechanism of Pancreatic Lipase Interaction (e.g., Hydrogen Bonding, Active Site Binding)

The precise molecular mechanism by which this compound might interact with pancreatic lipase has not been investigated. Detailed molecular docking or crystallographic studies are required to elucidate specific interactions, such as hydrogen bonding with amino acid residues in the enzyme's active site or allosteric sites. The catalytic triad (B1167595) of pancreatic lipase (typically Ser-His-Asp) is a common target for inhibitors. wikipedia.org However, without experimental data, any proposed mechanism for this compound would be purely speculative.

Exploration of Other Metabolic Enzymes as Potential Targets

There is no available research on the effects of this compound on other metabolic enzymes. Gallic acid and its derivatives are known to interact with a range of enzymes, but specific studies targeting other metabolic pathways with this compound have not been published. mdpi.com

Antioxidant Mechanisms (In Vitro and Preclinical In Vivo Models)

Free Radical Scavenging Activities (e.g., DPPH, ABTS)

The ability of a compound to scavenge free radicals is a common measure of its antioxidant potential. Assays using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) are standard methods for evaluating this activity. There are no published studies providing specific IC50 values for the free radical scavenging activity of this compound in either DPPH or ABTS assays.

For comparison, gallic acid is a well-known potent antioxidant with strong radical scavenging properties. researchgate.net Studies on other galloyl derivatives, such as galloyl quinic acids, have shown that antioxidant activity often increases with the number of galloyl groups attached to the core molecule. researchgate.netnih.gov

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., SOD, CAT, GPx)

The body's endogenous antioxidant defense system includes enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govnih.gov These enzymes play a crucial role in detoxifying reactive oxygen species. Scientific literature lacks any investigation into the potential of this compound to modulate the activity of SOD, CAT, or GPx. Therefore, no data exists to suggest whether it enhances or inhibits these critical protective enzymes.

Based on a comprehensive search for scientific literature, there is currently insufficient available data to generate an article on the specific biological and molecular activities of the chemical compound This compound as per the requested outline.

Searches for the compound in relation to its effects on oxidative stress, inflammatory signaling pathways (such as NF-κB, MAPK, NLRP3, and Nrf2), interactions with immune cells, and its antigenotoxic or DNA protective properties did not yield specific research findings. The scientific information necessary to detail its mechanisms of action in these areas is not present in the accessible literature.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the strict structure and content requirements of the prompt. The requested data on the biological activities and molecular mechanisms for this compound appears to be outside the scope of current published research.

Other Investigated Biological Activities (Preclinical)

Extensive literature searches did not yield specific preclinical data on the antimicrobial, antifungal, or other direct impacts on cellular processes for the chemical compound this compound. The majority of available research focuses on a related compound, gallic acid, and its various derivatives.

Antimicrobial or Antifungal Activities (mechanistic investigation)

There is currently a lack of specific studies investigating the antimicrobial or antifungal properties and the underlying mechanisms of this compound. While research exists on the antimicrobial and antifungal actions of similar compounds, such as galloylquinic acid derivatives which have shown potent antifungal activity against Candida albicans, specific data for this compound is not available in the reviewed scientific literature. nih.gov

Impact on Cellular Processes (e.g., cell viability, apoptosis, cell cycle in non-human models)

Detailed investigations into the specific effects of this compound on cellular processes such as cell viability, apoptosis, and the cell cycle in non-human models have not been identified in the current body of scientific literature. Studies on the parent molecule, gallic acid, have demonstrated effects on cell viability and the induction of apoptosis in various cancer cell lines. nih.govnih.govmdpi.com However, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Neuroprotective Properties in Cellular Models

There is no direct evidence from cellular models to specifically support the neuroprotective properties of this compound. While the broader class of phenolic acids, including gallic acid, has been investigated for neuroprotective effects, specific studies on this compound are absent from the available literature. mdpi.comnih.govnih.gov

Target Identification and Validation at the Cellular and Molecular Levels

Specific molecular or cellular targets of this compound have not yet been identified or validated in published research. The identification of cellular targets is a crucial step in understanding the mechanism of action of a compound, but this information is not currently available for this compound.

Structure Activity Relationship Sar and Computational Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR provides a mathematical lens to view how a compound's chemical structure influences its biological activity.

Predictive QSAR models have been successfully created to forecast the pancreatic lipase (B570770) inhibitory potential of galloylated compounds, including 3-O-Galloylmucic acid. nih.govnih.gov These models are built by finding a statistical correlation between the structural properties of various related compounds and their experimentally measured half-maximal inhibitory concentrations (IC50). For example, a robust QSAR model for pancreatic lipase inhibition by flavonoids was developed with high predictive accuracy, demonstrating the utility of this approach. nih.gov The reliability of such models is confirmed through rigorous statistical validation, ensuring they can accurately predict the activity of new compounds. nih.govnih.gov

Table 1: Key Molecular Descriptors in QSAR Models for Pancreatic Lipase Inhibition

| Descriptor Type | Example Descriptor | General Influence on Bioactivity |

|---|---|---|

| 2D Descriptors | Geary autocorrelation (e.g., GATS2p) mdpi.com | Describes the distribution of certain physicochemical properties across the topological structure of the molecule. mdpi.com |

| 2D Descriptors | Broto-Moreau autocorrelation (e.g., ATSC6e) mdpi.com | Relates structural features to bioactivity based on atomic properties like electronegativity. mdpi.com |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations offer a detailed, atom-level view of the interactions between this compound and its biological targets.

Molecular docking has been used to explore how this compound binds to pancreatic lipase. nih.gov These simulations place the compound into the enzyme's active site to determine the most stable binding orientation. mdpi.com The results show that hydrogen bonds are key to this interaction. nih.gov The catalytic triad (B1167595) of human pancreatic lipase consists of the amino acid residues SER152, HIS263, and ASP176. mdpi.com Docking studies reveal that inhibitors often interact with these critical residues. For instance, the galloyl moiety is known to form hydrogen bonds with amino acids in the active site, which is a common feature among many polyphenolic inhibitors of pancreatic lipase. researchgate.netmedpharmres.com

Docking simulations predict both the specific way a ligand binds and the strength of that binding, often given as a docking score or binding energy. nih.govmdpi.com For this compound, a predicted docking energy with pancreatic lipase has been calculated as -9.2 kcal/mol, indicating a strong and favorable interaction. mdpi.com These computational predictions of binding affinity often align well with experimental results, supporting the proposed binding mechanism. nih.gov Molecular dynamics simulations further confirm the stability of the ligand-protein complex over time. nih.gov

Influence of Galloyl and Mucic Acid Moieties on Bioactivity

The biological effect of this compound stems from the combined action of its galloyl and mucic acid components.

The galloyl moiety is widely recognized as essential for pancreatic lipase inhibition. nih.govnih.gov Its three hydroxyl groups can form multiple hydrogen bonds with the enzyme's active site, anchoring the molecule in place for effective inhibition. researchgate.net Studies comparing compounds with and without galloyl groups consistently show that galloylation significantly enhances inhibitory activity. nih.govmdpi.com This moiety is considered a primary driver of the competitive inhibition of pancreatic lipase. researchgate.net

The mucic acid moiety functions as a molecular scaffold. researchgate.netksbb.or.kr While mucic acid itself is not a potent inhibitor, its structure provides the necessary backbone to position the pharmacologically active galloyl group correctly for interaction with the enzyme's active site. The ester linkage between gallic acid and mucic acid creates a molecule with enhanced inhibitory power compared to its individual components. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Gallic acid |

Role of Phenolic Hydroxyl Groups in Antioxidant and Anti-inflammatory Action

The potent antioxidant and anti-inflammatory properties of this compound are primarily attributed to the galloyl moiety, which is a 3,4,5-trihydroxybenzoyl group. nih.gov The number and arrangement of the phenolic hydroxyl (-OH) groups are the most critical factors determining this activity. mdpi.commdpi.com

The three hydroxyl groups on the aromatic ring of the galloyl group are excellent hydrogen donors. mdpi.com This characteristic allows them to readily donate a hydrogen atom to neutralize free radicals, thereby interrupting the chain reactions of oxidation that can lead to cellular damage. mdpi.comresearchgate.net The presence of three hydroxyl groups, particularly in the ortho and para positions relative to each other, enhances this radical scavenging capacity. frontiersin.org Phenolic acids with catechol-like structures (two adjacent hydroxyl groups) are noted for their strong antioxidant capabilities. frontiersin.org The galloyl group, with its pyrogallol-like arrangement (three adjacent hydroxyl groups), is considered a dominant active group in antioxidant activity. mdpi.com

In the context of anti-inflammatory action, these phenolic hydroxyl groups play a crucial role. Inflammation is often linked to oxidative stress, and by mitigating this stress, the compound can reduce inflammation. mdpi.comresearchgate.net The mechanism frequently involves the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.comfrontiersin.org Phenolic compounds can suppress the activation of these pathways, leading to a decrease in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. mdpi.commdpi.com Studies on various phenolic acids confirm that their anti-inflammatory potential is closely related to their structure, with the hydroxyl groups being the key functional elements. frontiersin.orgnih.gov

Contribution of the Mucic Acid Sugar Moiety to Specificity or Delivery

The second major component of this compound is the mucic acid backbone. Mucic acid (also known as galactaric acid) is a six-carbon aldaric acid, a highly oxidized and polar sugar derivative. chemsynlab.com While the galloyl group is the primary pharmacophore for antioxidant and anti-inflammatory effects, the mucic acid moiety significantly influences the molecule's pharmacokinetic properties, such as solubility, stability, transport, and target specificity. nih.govresearchgate.net

However, computational predictions (PreADME) for this compound have indicated a potentially low bioavailability score and gastrointestinal absorption, suggesting that a specialized delivery method or carrier might be needed to enhance its uptake. nih.gov The sugar moiety can also be crucial for binding to specific biological targets. researchgate.net The defined stereochemistry and functional groups of the mucic acid portion could allow for specific interactions with receptors or enzymes that the galloyl group alone would not achieve, potentially guiding the molecule to particular cellular compartments or tissues. researchgate.netnih.gov

Comparative Analysis with Related Galloyl Esters and Mucic Acid Derivatives

To fully understand the structure-activity relationship of this compound, it is useful to compare it with related compounds, including simple gallic acid esters and other mucic acid derivatives.